molecular formula C24H34N4OS B2438062 N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-38-8

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2438062
CAS No.: 894887-38-8
M. Wt: 426.62
InChI Key: WBELRBLAGFGYPR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetically designed small molecule featuring a complex 1,4,8-triazaspiro[4.5]decane core , a privileged structure in medicinal chemistry known for its three-dimensionality and role in constraining conformational freedom in drug candidates. This compound is structurally characterized by an N-cyclohexyl carboxamide moiety, a 3,4-dimethylphenyl group, and an ethylthio substituent, which together contribute to its potential physicochemical and pharmacological properties. Its intricate architecture suggests significant research value, particularly in the exploration of molecular recognition events and receptor-ligand interactions . The spirocyclic dienetriazine scaffold presents a promising chemical space for developing novel enzyme inhibitors or receptor modulators in biochemical and pharmacological research. As a high-value chemical tool, it is suited for high-throughput screening (HTS) campaigns , structure-activity relationship (SAR) studies , and hit-to-lead optimization programs in academic and industrial settings. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4OS/c1-4-30-22-21(19-11-10-17(2)18(3)16-19)26-24(27-22)12-14-28(15-13-24)23(29)25-20-8-6-5-7-9-20/h10-11,16,20H,4-9,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBELRBLAGFGYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H34N4OSC_{24}H_{34}N_{4}OS, with a molecular weight of approximately 426.6 g/mol. The structure features a triazaspiro core which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H34N4OSC_{24}H_{34}N_{4}OS
Molecular Weight426.6 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit activity as a GlyT1 inhibitor, similar to other compounds in the triazaspiro class that have shown selectivity against the mu-opioid receptor and nociceptin/orphanin FQ peptide receptor .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Antidepressant Activity : As an inhibitor of GlyT1, it could potentially enhance glycine levels in synaptic clefts, contributing to antidepressant effects.
  • Analgesic Effects : Its selectivity for opioid receptors suggests potential use in pain management.
  • Antimicrobial Properties : Some derivatives in this chemical class have demonstrated antimicrobial effects against various pathogens .

Case Studies and Research Findings

  • GlyT1 Inhibition : A study demonstrated that related compounds in the triazaspiro class effectively inhibited GlyT1 without affecting GlyT2 isoforms. This selectivity is crucial for minimizing side effects typically associated with broader spectrum inhibitors .
  • Opioid Receptor Selectivity : Another investigation highlighted the ability of structurally similar compounds to selectively bind to mu-opioid receptors while avoiding nociceptin receptors, suggesting a potential for reduced addiction risk compared to traditional opioids .
  • Insecticidal Activity : Research into similar cyclohexyl derivatives has shown significant insecticidal activity and promotion of beneficial soil bacteria growth without harming host tissues, indicating potential applications in eco-friendly pesticides .

Table 2: Summary of Biological Activities

Activity TypeObservations
GlyT1 InhibitionPotent inhibition with selectivity
Opioid Receptor BindingSelective binding with low addiction risk
Antimicrobial EffectsEffective against various pathogens
Insecticidal PropertiesSignificant activity noted

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exhibit significant antitumor properties. The compound may act as a dual inhibitor of cyclin-dependent kinases (CDK) such as CDK2 and CDK9, which are crucial in regulating the cell cycle and transcription processes in cancer cells .

Case Study:
A research article demonstrated that a related compound effectively inhibited CDK2 and CDK9 with IC50 values of 0.004 μM and 0.009 μM respectively, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines . This highlights the potential of the compound in cancer therapy.

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties similar to other sulfonamide derivatives known for COX-2 inhibition . By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation.

Research Insight:
Studies on related compounds have shown that modifications to the sulfonamide group can enhance selectivity for COX-1 or COX-2 enzymes, indicating that further structural optimization of this compound could yield potent anti-inflammatory agents .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects by inhibiting pathways associated with neurodegenerative diseases . The ability to cross the blood-brain barrier could make this compound a candidate for treating conditions like Alzheimer's or Parkinson's disease.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of a spirocyclic amine precursor (e.g., 1,4,8-triazaspiro[4.5]decane derivatives) with a substituted phenylcarboxylic acid chloride under anhydrous conditions.
  • Step 2 : Introduction of the ethylthio group via nucleophilic substitution using ethyl mercaptan in the presence of a base like triethylamine.
  • Step 3 : Cyclohexylcarboxamide formation via coupling with cyclohexyl isocyanate.

Q. Key Conditions :

  • Use of aprotic solvents (e.g., DMF, THF).
  • Catalytic bases (e.g., K₂CO₃) for thioether formation.
  • Characterization intermediates via TLC and HPLC to monitor reaction progress .

Q. What spectroscopic methods are critical for characterizing this compound?

Primary Techniques :

  • ¹H/¹³C-NMR : Assign spirocyclic protons (δ 1.67–2.10 ppm, multiplet for spiro-CH₂ groups) and aromatic substituents (δ 7.11–7.60 ppm for 3,4-dimethylphenyl) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities.
  • Mass Spectrometry (APCI) : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 496) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
  • Cellular Permeability : Evaluate via Caco-2 cell monolayers to predict bioavailability.
  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ reported in µM ranges) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the spirocyclic core?

  • Solvent Optimization : Replace DMF with DMSO to enhance solubility of intermediates.
  • Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura coupling of aryl halides.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours with improved yields (e.g., 75% → 90%) .

Q. How are structural ambiguities resolved in analogs of this compound?

  • X-ray Crystallography : Determine absolute configuration of the spirocyclic system (e.g., confirmation of chair conformation in cyclohexyl groups) .
  • Dynamic NMR : Analyze restricted rotation in the ethylthio group to assign stereochemistry.
  • Comparative Spectroscopy : Cross-validate ¹³C NMR shifts with NIST reference data for cyclohexanecarboxamide derivatives .

Q. What strategies are used to establish structure-activity relationships (SAR) for substituents?

Methodology :

  • Systematic Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the phenyl ring.
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxamide group).

Q. SAR Findings :

  • 3,4-Dimethylphenyl : Enhances lipophilicity and target binding (Δ log P = +0.5 vs. unsubstituted phenyl).
  • Ethylthio Group : Replacing with methylthio reduces potency (IC₅₀ increases by 3-fold) .

Q. How can stability challenges in aqueous buffers be addressed?

  • pH-Dependent Degradation : Perform kinetic studies in buffers (pH 1–10) to identify degradation products via LC-MS.
  • Lyophilization : Stabilize the compound by formulating as a lyophilized powder with mannitol as a cryoprotectant.
  • Protective Group Strategy : Introduce tert-butoxycarbonyl (Boc) groups to sensitive amines during synthesis .

Q. How should contradictory bioactivity data between enzyme and cell-based assays be interpreted?

  • Purity Analysis : Verify compound integrity (>95% by HPLC) to rule out impurity-driven artifacts .
  • Membrane Efflux : Assess P-glycoprotein (P-gp) involvement using inhibitors like verapamil in cellular assays.
  • Metabolic Stability : Test hepatic microsomal stability to identify rapid metabolism in cell models .

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